Cas no 1003708-31-3 (2-Bromo-4-(trifluoromethoxy)nitrobenzene)
2-Bromo-4-(trifluoromethoxy)nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(trifluoromethoxy)nitrobenzene
- 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene
- 2-Bromo-1-nitro-4-trifluoromethoxy-benzene
- A20472
- AKOS015891136
- CS-0208942
- BS-19029
- Benzene, 2-bromo-1-nitro-4-(trifluoromethoxy)-
- KIGJNTZXRXZBQO-UHFFFAOYSA-N
- DB-313660
- 1003708-31-3
- DTXSID40652087
- MFCD09839217
-
- MDL: MFCD09839217
- Inchi: 1S/C7H3BrF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H
- InChI Key: KIGJNTZXRXZBQO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1[N+](=O)[O-])OC(F)(F)F
Computed Properties
- Exact Mass: 284.92500
- Monoisotopic Mass: 284.92484g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 55.05000
- LogP: 3.77910
2-Bromo-4-(trifluoromethoxy)nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-4-(trifluoromethoxy)nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013001629-250mg |
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1003708-31-3 | 97% | 250mg |
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| Alichem | A013001629-500mg |
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2-Nitro-5-(trifluoromethoxy)bromobenzene |
1003708-31-3 | 97% | 1g |
$1564.50 | 2023-09-04 | |
| TRC | B695258-100mg |
2-Bromo-4-(trifluoromethoxy)nitrobenzene |
1003708-31-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B695258-250mg |
2-Bromo-4-(trifluoromethoxy)nitrobenzene |
1003708-31-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B695258-500mg |
2-Bromo-4-(trifluoromethoxy)nitrobenzene |
1003708-31-3 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B695258-1g |
2-Bromo-4-(trifluoromethoxy)nitrobenzene |
1003708-31-3 | 1g |
$ 98.00 | 2023-04-18 | ||
| Ambeed | A342124-25g |
2-Bromo-4-(trifluoromethoxy)nitrobenzene |
1003708-31-3 | 98% | 25g |
$250.0 | 2024-08-02 | |
| abcr | AB174434-1g |
2-Bromo-4-(trifluoromethoxy)nitrobenzene; . |
1003708-31-3 | 1g |
€93.00 | 2024-04-21 | ||
| abcr | AB174434-5g |
2-Bromo-4-(trifluoromethoxy)nitrobenzene; . |
1003708-31-3 | 5g |
€195.00 | 2024-04-21 |
2-Bromo-4-(trifluoromethoxy)nitrobenzene Suppliers
2-Bromo-4-(trifluoromethoxy)nitrobenzene Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Professional Introduction to 2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS No. 1003708-31-3)
2-Bromo-4-(trifluoromethoxy)nitrobenzene, with the CAS number 1003708-31-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound features a unique structural framework that combines a bromine substituent, a trifluoromethoxy group, and a nitro group on a benzene ring. Such structural characteristics make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.
The presence of the bromine atom on the benzene ring enhances its reactivity, making it a versatile precursor for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design. The trifluoromethoxy group, on the other hand, introduces fluorine atoms into the molecule, which can influence both the metabolic stability and pharmacokinetic properties of the resulting compounds. Fluorine atoms are well-known for their ability to modulate lipophilicity and binding interactions with biological targets.
The nitro group in 2-Bromo-4-(trifluoromethoxy)nitrobenzene serves as an electron-withdrawing moiety, which can affect the electronic properties of the aromatic ring. This feature is particularly useful in directing subsequent chemical transformations and in fine-tuning the physicochemical properties of derivatives. The combination of these three distinct functional groups makes this compound a fascinating subject for synthetic chemists and medicinal chemists alike.
In recent years, there has been growing interest in leveraging halogenated aromatic compounds like 2-Bromo-4-(trifluoromethoxy)nitrobenzene in the development of agrochemicals and specialty chemicals. The halogen atoms can enhance the bioactivity of molecules by improving their binding to biological receptors. For instance, studies have shown that brominated aromatic compounds exhibit potent activity against various pests and pathogens due to their ability to disrupt essential biological pathways.
Moreover, the nitro group can be reduced to an amine, providing a pathway to introduce amino functionalities into more complex molecules. This transformation is particularly valuable in drug discovery, where amine groups are frequently found in biologically active compounds. The trifluoromethoxy group can also be replaced or modified through various chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, allowing for further diversification of molecular structures.
The synthetic utility of 2-Bromo-4-(trifluoromethoxy)nitrobenzene extends beyond pharmaceutical applications. It has been employed in materials science for the development of organic electronic materials, including liquid crystals and conductive polymers. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can influence the electronic properties of these materials, making them suitable for use in optoelectronic devices.
Recent advancements in computational chemistry have also highlighted the importance of 2-Bromo-4-(trifluoromethoxy)nitrobenzene as a building block for virtual screening campaigns. High-throughput virtual screening allows researchers to rapidly evaluate large libraries of compounds for their potential biological activity. The unique structural features of this compound make it an attractive candidate for identifying novel lead structures with therapeutic potential.
In conclusion, 2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS No. 1003708-31-3) is a multifaceted compound with broad applications in synthetic chemistry and drug discovery. Its unique combination of functional groups offers numerous opportunities for further chemical modification and biological exploration. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in the development of innovative chemical entities.
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